molecular formula C16H15NO8S2 B2438051 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid CAS No. 612043-73-9

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid

Cat. No.: B2438051
CAS No.: 612043-73-9
M. Wt: 413.42
InChI Key: BFBQYLGSELOJIA-UHFFFAOYSA-N
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Description

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfonamide group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a series of reactions involving the cyclization of suitable precursors.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the benzoic acid moiety: The final step involves the coupling of the sulfonamide-thiophene intermediate with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid: shares structural similarities with other sulfonamide-containing compounds and thiophene derivatives.

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.

    Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide group and a thiophene ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO8S2/c1-8-11(14(20)24-2)16(26-12(8)15(21)25-3)27(22,23)17-10-6-4-9(5-7-10)13(18)19/h4-7,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBQYLGSELOJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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